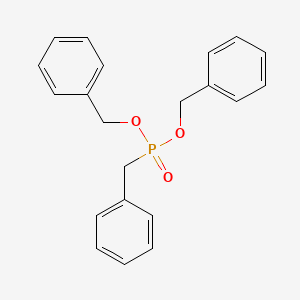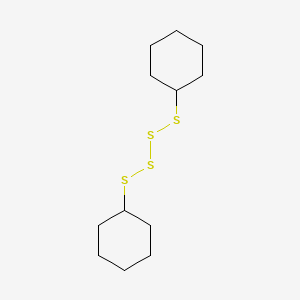
N-(3-Oxopentanoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Oxopentanoyl)benzamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a benzamide group attached to a 3-oxopentanoyl moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Oxopentanoyl)benzamide can be synthesized through several methods. One common approach involves the condensation of benzoyl chloride with 3-oxopentanoic acid in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Another method involves the Beckmann rearrangement of oximes derived from ketones. In this process, the oxime of 3-oxopentanone is treated with an acid catalyst, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of recoverable catalysts and eco-friendly procedures, such as ultrasonic irradiation, has been reported to provide high yields and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Oxopentanoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the carbonyl group in the 3-oxopentanoyl moiety can yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the benzamide group are common, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the benzamide group in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(3-Oxopentanoyl)benzamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(3-Oxopentanoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: A simpler analog with a benzoyl group attached to an amide.
N-(3-Oxobutanoyl)benzamide: Similar structure but with a shorter carbon chain in the oxoacyl moiety.
N-(3-Oxopentanoyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
N-(3-Oxopentanoyl)benzamide is unique due to its specific combination of a benzamide group with a 3-oxopentanoyl moiety. This structural feature imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry .
Eigenschaften
| 84794-20-7 | |
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
N-(3-oxopentanoyl)benzamide |
InChI |
InChI=1S/C12H13NO3/c1-2-10(14)8-11(15)13-12(16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16) |
InChI-Schlüssel |
GQRMAZGKDZECBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(=O)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)



![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)

